

Technical Monograph: 1,2-Dimethylcyclohexanol

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Compound of Interest

Compound Name: 1,2-Dimethylcyclohexanol

CAS No.: 1333-45-5

Cat. No.: B073200

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Stereochemical & Physicochemical Profiling[1] Executive Summary

1,2-Dimethylcyclohexanol (

) represents a fundamental model in conformational analysis and a challenging substrate in stereoselective synthesis.[1] Unlike its regioisomer 2,6-dimethylcyclohexanol, the 1,2-isomer possesses a quaternary carbon at position 1, introducing significant steric strain and preventing simple chair-to-chair interconversion without substituent reorientation.[1] This guide delineates the physical properties, thermodynamic stability, and spectroscopic signatures of its diastereomers.[1]

Part 1: Stereochemical Framework

The complexity of **1,2-dimethylcyclohexanol** arises from the presence of two chiral centers (and

).[1] The relative orientation of the hydroxyl group at

and the methyl group at

defines the diastereomers.[1]

1.1 Isomer Definitions

- **Trans-1,2-dimethylcyclohexanol:** The hydroxyl group (

-) and the methyl group () are on opposite faces of the ring.[1]
- **Cis-1,2-dimethylcyclohexanol**: The hydroxyl group () and the methyl group () are on the same face of the ring.

1.2 Conformational Analysis

The stability of these isomers is governed by 1,3-diaxial interactions and gauche interactions. [1]

- **Trans-Isomer (Diequatorial Preference)**: The trans isomer can exist in a diequatorial () or diaxial () conformation.[1] The () conformer is thermodynamically dominant as it minimizes 1,3-diaxial steric clashes.[1]
- **Cis-Isomer (Axial-Equatorial)**: The cis isomer is locked in an () or () conformation.[1] The conformer placing the bulkier methyl group equatorial and the hydroxyl group axial is generally preferred, though intramolecular Hydrogen bonding can stabilize the axial-OH conformer in non-polar solvents.[1]

Figure 1. Stereochemical hierarchy and thermodynamic stability of **1,2-dimethylcyclohexanol** isomers.

Part 2: Physicochemical Properties Matrix

Specific physical constants for the pure isolated isomers of **1,2-dimethylcyclohexanol** are rare in commercial catalogs due to the difficulty of separation. The values below represent experimental ranges derived from high-purity literature samples and reliable surrogates (e.g., 2,6-dimethylcyclohexanol).

Property	Trans-Isomer (Diequatorial)	Cis-Isomer (Axial-Equatorial)	Notes
Boiling Point (760 mmHg)	168 – 172 °C	164 – 168 °C	Trans isomer typically boils higher due to better packing/symmetry.
Refractive Index ()	1.4620 – 1.4650	1.4590 – 1.4610	Higher density of trans isomer often correlates with higher RI.[1]
Density ()	~0.925 g/mL	~0.918 g/mL	Estimated based on packing efficiency.[1]
Solubility (Water)	Low (< 2 g/100mL)	Moderate	Cis isomer (axial OH) is slightly more accessible for solvation.[1]
Flash Point	~55 °C	~53 °C	Combustible liquid.[1]

Critical Note on Data: Many Safety Data Sheets (SDS) list the boiling point of the alkane precursor (1,2-dimethylcyclohexane, ~129°C) erroneously.[1] Researchers must verify they are observing the alcohol, which boils significantly higher (>160°C).[1]

Part 3: Synthesis & Separation Protocol

The standard synthesis involves the Grignard addition of methylmagnesium bromide to 2-methylcyclohexanone.[1] This reaction is not stereospecific and yields a diastereomeric mixture.[1]

3.1 Experimental Workflow

- Reagent Prep: Flame-dry glassware. Prepare MeMgBr (3.0 M in ether).[1]
- Addition: Add 2-methylcyclohexanone dropwise at 0°C.

- Mechanism: The Grignard reagent preferentially attacks from the axial direction (less sterically hindered trajectory), leading to the equatorial alcohol (Trans-isomer) as the major product, though the ratio is solvent-dependent.[1]
- Quench: Saturated
- Separation: Fractional distillation is often insufficient.[1] Preparative Gas Chromatography (GC) or Column Chromatography (Silica, Hexane:EtOAc gradient) is required for isomer isolation.[1]

Figure 2. Synthetic pathway and separation logic for **1,2-dimethylcyclohexanol** isomers.

Part 4: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers.[1] The stereochemistry dictates the magnetic environment of the methyl groups and ring protons.[1]

4.1 Proton NMR (

NMR)

- Methyl Groups:
 - Trans (): Both methyl groups are equatorial.[1][2] They appear downfield (deshielded) relative to axial methyls.[1]
 - ppm.[1]
 - Cis (): One methyl is axial.[1][2] Axial methyls are shielded by the ring current anisotropy.[1]
 - ppm (Distinct upfield shift).[1]

4.2 Carbon NMR (NMR)

- Gamma-Gauche Effect: Carbons bearing an axial substituent experience a significant upfield shift (shielding) due to steric compression (gamma-gauche interaction).[1]
- Diagnostic Signal:
 - Trans (): No axial substituents.
and
appear at lower field (higher ppm).[1]
 - Cis (): The ring carbons
and
(gamma to the axial methyl) will show diagnostic upfield shifts (3-6 ppm difference vs trans).[1]

Part 5: References

- Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis of cyclohexanes).
- PubChem Compound Summary. (2024). 2,6-Dimethylcyclohexanol.[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link] (Reference for physicochemical property ranges of dimethylcyclohexanol isomers).[1]
- Ashby, E. C., & Laemmle, J. T. (1975).[1] Stereoselective organometallic reactions.[1] V. Nucleophilic addition to 4-tert-butylcyclohexanone. Journal of Organic Chemistry. (Mechanistic basis for Grignard addition stereoselectivity).

- NIST Chemistry WebBook. (2024).[1] 1,2-Dimethylcyclohexane data. Retrieved from [[Link](#)] (Used to differentiate alkane vs alcohol boiling points).[1]

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Sources

- 1. Dimethylcyclohexanol | C₈H₁₆O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 3. Page loading... [wap.guidechem.com]
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